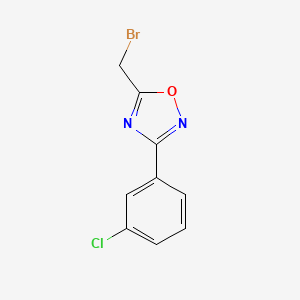
5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at positions 5 and 8, and a dihydroquinolinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For example, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinolinone . Alternatively, FeCl3 can be used as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolin-4-one derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.
Applications De Recherche Scientifique
5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-quinolin-4-one: Lacks the methoxy groups at positions 5 and 8.
4-Hydroxyquinolin-2-ones: Differ in the substitution pattern and functional groups.
Quinoline derivatives: Include a wide range of compounds with varying substitutions on the quinoline core.
Uniqueness
5,8-Dimethoxy-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of methoxy groups at positions 5 and 8, which can influence its chemical reactivity and biological activity. These substitutions can enhance its potential as a pharmacophore and provide opportunities for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
5,8-dimethoxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO3/c1-14-8-3-4-9(15-2)11-10(8)7(13)5-6-12-11/h3-4,12H,5-6H2,1-2H3 |
Clé InChI |
AHFSEWYRYIELOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=O)CCNC2=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
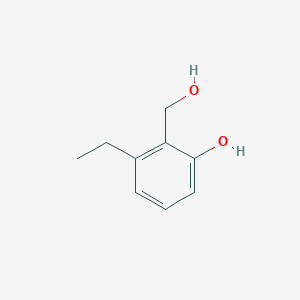
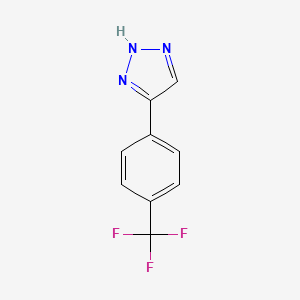
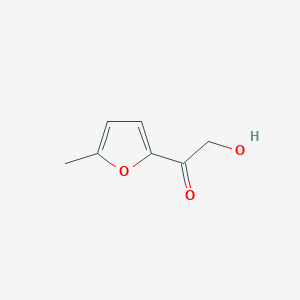
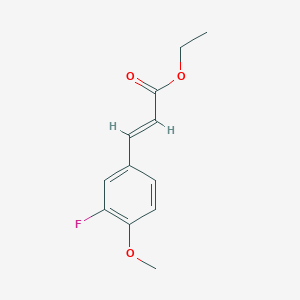
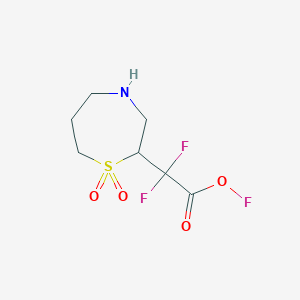
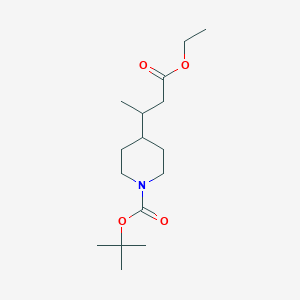
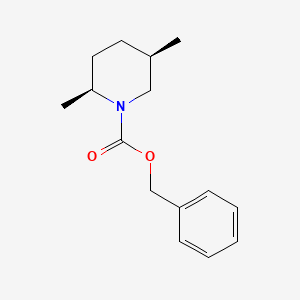
![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)
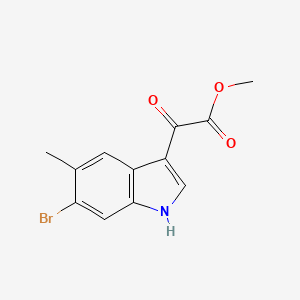

![2-((1-Fluorovinyl)sulfonyl)benzo[d]thiazole](/img/structure/B11720095.png)
